6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
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Overview
Description
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound with the molecular formula C8H3F2NO3 and a molecular weight of 199.11 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the reaction of 6,7-difluoroisatoic anhydride with appropriate reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
it is likely that large-scale synthesis follows similar protocols to laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H3F2NO3 |
---|---|
Molecular Weight |
199.11 g/mol |
IUPAC Name |
6,7-difluoro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-3H |
InChI Key |
FSDRUPIYGWUGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)OC(=O)C21)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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